molecular formula C8H11NO2 B2691491 2-(2-Aminophenoxy)ethanol CAS No. 42876-07-3

2-(2-Aminophenoxy)ethanol

Cat. No.: B2691491
CAS No.: 42876-07-3
M. Wt: 153.181
InChI Key: UNJDMWQMPZNWOT-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)ethanol is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenoxy)ethanol typically involves the reduction of 1,2-bis(o-nitrophenoxy)ethane. The process includes the following steps :

    Starting Materials: 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohol solvent.

    Reaction Conditions: The reaction vessel is charged with the starting materials, and nitrogen is fed to displace air. Hydrogen is then introduced, and the temperature is raised to 60-100°C under a pressure of 0.2-2 MPa.

    Hydrogenation: The hydrogenation reaction is carried out until the pressure remains constant for 20-30 minutes.

    Filtration and Crystallization: After the reaction, the mixture is filtered to remove the catalyst and activated carbon. The filtrate is then cooled, crystallized, and dried to obtain the final product with a purity higher than 99%.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The use of recyclable solvents and catalysts helps in reducing waste and production costs, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: Similar in structure but lacks the amino group.

    2-Aminophenol: Contains an amino group but lacks the phenoxy and ethanol moieties.

    2-Phenoxyethanol: Similar to phenoxyethanol but with an additional amino group.

Uniqueness

2-(2-Aminophenoxy)ethanol is unique due to the presence of both an amino group and a phenoxy group connected to an ethanol moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-(2-aminophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJDMWQMPZNWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8.9 g (48.59 mmol) 2-(2-hydroxyethoxy)nitrobenzene A2, 16.44 g (72.88 mmol) SnCl2 ·2H2O and 17.3 g (145.77 mmol) tin were stirred in 30.84 ml aqueous HCl (30%) and 25 ml water at 90° C. for 8 hours. After cooling, the solution was treated with aqueous 5n sodium hydroxide solution and stirred for 3 hours at 90° C. The aqueous solution was subsequently decanted, wherein, upon cooling, the crude product crystallized out and was removed by suction. This crude product was then taken up in methanol, warmed and the suspension was filtered. The filtrate was then concentrated in vacuo. 6 g of light-brown crystals were obtained; yield 80%.
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8.9 g
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16.44 g
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17.3 g
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30.84 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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